molecular formula C17H19NO4S B13052543 3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid

3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid

Cat. No.: B13052543
M. Wt: 333.4 g/mol
InChI Key: VAFCSWWZTYYSMO-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the thiophene ring using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of the free amine.

Scientific Research Applications

3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(m-tolyl)thiophene-2-carboxylic acid: Lacks the Boc protecting group.

    3-((Tert-butoxycarbonyl)amino)-5-phenylthiophene-2-carboxylic acid: Contains a phenyl group instead of an m-tolyl group.

Uniqueness

3-((Tert-butoxycarbonyl)amino)-5-(m-tolyl)thiophene-2-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The m-tolyl group also imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

5-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid

InChI

InChI=1S/C17H19NO4S/c1-10-6-5-7-11(8-10)13-9-12(14(23-13)15(19)20)18-16(21)22-17(2,3)4/h5-9H,1-4H3,(H,18,21)(H,19,20)

InChI Key

VAFCSWWZTYYSMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(S2)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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